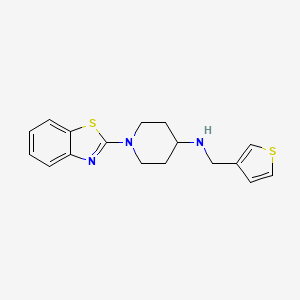![molecular formula C19H23N5O3 B5649661 3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5649661.png)
3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The chemical compound 3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one is a synthetic antibacterial agent falling under the broader class of oxazolidinones. Oxazolidinones are notable for their efficacy against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms. These compounds, including linezolid and eperezolid, have garnered attention for their unique mechanism of action and the synthesis of related structures aims to improve upon their pharmacological profiles while mitigating potential drawbacks like monoamine oxidase A inhibition and solubility issues (Tucker et al., 1998).
Synthesis Analysis
The synthesis of oxazolidinones involves complex reactions, often starting from β-hydroxy- or β-mercapto-α-amino acid esters, and can include steps like fusion with aromatic aldehydes, dehydrogenation, and cyclization to produce a variety of oxazolidinones, thiazolidines, and related bicyclic compounds. Notable methods include Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources (Rao et al., 2017), as well as other novel synthetic routes that explore different activation modes of ethyl tertiary amines (Badr et al., 1981).
Molecular Structure Analysis
The molecular structure of oxazolidinones is characterized by the presence of an oxazolidinone ring, which can be modified with various substituents to alter the compound's chemical and pharmacological properties. X-ray diffraction and spectral analyses are commonly used to confirm the structures of newly synthesized compounds, including heterocyclic rings and substituents that enhance antibacterial activity and reduce undesirable effects (Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
Oxazolidinones undergo various chemical reactions, including interactions with p-nitrobenzaldehyde and piperidine to produce Mannich bases, and acetylation to yield N-acetylderivatives. These reactions are pivotal in modifying the oxazolidinone core to enhance solubility and reduce activity against monoamine oxidase A, thereby improving the safety profile of these antibacterial agents (Reck et al., 2007).
Physical Properties Analysis
Physical properties such as solubility and crystalline structure are crucial for the pharmacokinetic profile of oxazolidinones. Modifications to the oxazolidinone ring, such as the incorporation of polar groups, have been shown to enhance solubility significantly. Studies involving crystallography and hydrogen bonding elucidate how these modifications impact the compound's solubility and, by extension, its bioavailability and efficacy (Bel-Ghacham et al., 2010).
Chemical Properties Analysis
The chemical properties of oxazolidinones, including their reactivity, stability, and interactions with biological targets, are shaped by their structural features. For instance, the presence of a (pyridin-3-yl)phenyl moiety generally improves antibacterial activity. Synthesis routes and structural modifications aimed at reducing inhibitory activity against monoamine oxidase A while maintaining antibacterial efficacy highlight the complex interplay between structure and function in these compounds (Guo et al., 2013).
属性
IUPAC Name |
3-[2-oxo-2-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-17(14-24-10-11-27-19(24)26)22-7-3-16(4-8-22)18-21-6-9-23(18)13-15-2-1-5-20-12-15/h1-2,5-6,9,12,16H,3-4,7-8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFULPBCPEMOHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2CC3=CN=CC=C3)C(=O)CN4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [2-(benzoylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B5649583.png)
![2-{[(2,4-dimethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5649592.png)
![methyl 4-{[(cyclopropylmethyl)(propyl)amino]methyl}benzoate](/img/structure/B5649597.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(methoxyacetyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5649605.png)
![N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5649613.png)
![3,8-di-(2E)-but-2-en-1-yl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5649621.png)
![(1S*,5R*)-3-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5649623.png)
![2-(2-fluorobenzyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5649634.png)
![N-{4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]phenyl}acetamide](/img/structure/B5649638.png)
![2-(3-methylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5649653.png)
![8-{[6-(dimethylamino)-3-pyridinyl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5649667.png)

![3-hydroxy-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B5649688.png)
![1-(2,5-dimethyl-3-furoyl)-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5649696.png)